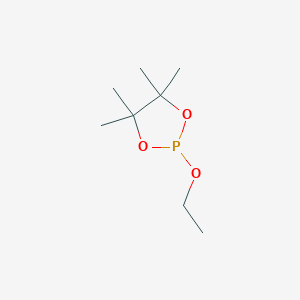![molecular formula C7H15NO3Sn B14657457 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane CAS No. 41766-04-5](/img/structure/B14657457.png)
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[333]undecane is a unique organotin compound characterized by its tricyclic structure
Méthodes De Préparation
The synthesis of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyethyl)amine with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure. The process can be summarized as follows:
Reactants: Tris(2-hydroxyethyl)amine and tin(IV) chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Procedure: The reactants are mixed and heated to facilitate the formation of the tricyclic structure. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metals or non-metals. For example, reaction with halogens can lead to the formation of tin halides.
Applications De Recherche Scientifique
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown promise.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The tin atom in the compound can form strong bonds with other elements, facilitating catalytic processes. The tricyclic structure also allows for unique interactions with biological molecules, potentially leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of tin and exhibits different chemical reactivity and applications.
1-Methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This germanium-containing compound also shows unique properties and is used in different applications compared to its tin counterpart.
The uniqueness of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[33
Propriétés
Numéro CAS |
41766-04-5 |
|---|---|
Formule moléculaire |
C7H15NO3Sn |
Poids moléculaire |
279.91 g/mol |
Nom IUPAC |
1-methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12NO3.CH3.Sn/c8-4-1-7(2-5-9)3-6-10;;/h1-6H2;1H3;/q-3;;+3 |
Clé InChI |
WWKWRZJWUHZKQC-UHFFFAOYSA-N |
SMILES canonique |
C[Sn]12OCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
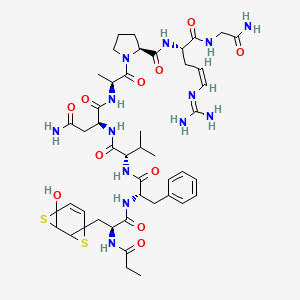

![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
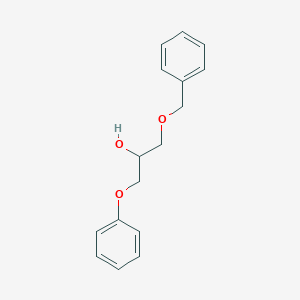

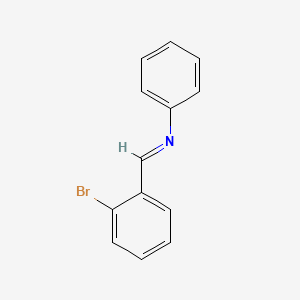
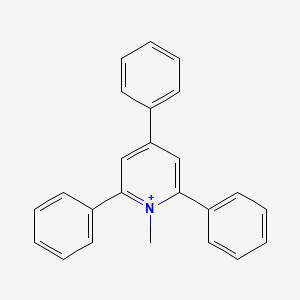



![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

